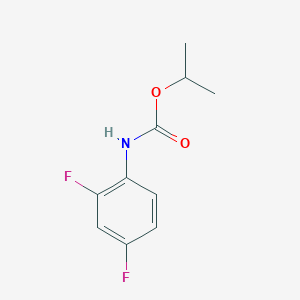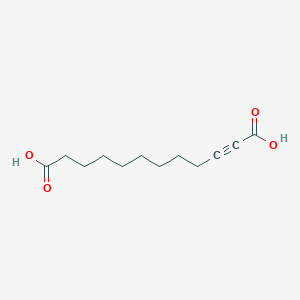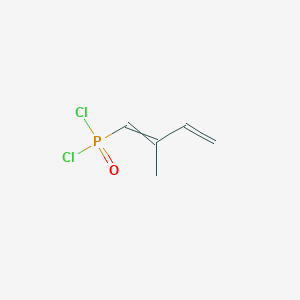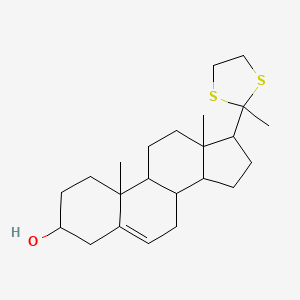
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is a synthetic steroidal compound. It is characterized by the presence of a dithiolane ring attached to the androstane skeleton. This compound is of interest due to its potential biological activities and its structural similarity to other steroidal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol typically involves the following steps:
Starting Material: The synthesis begins with an appropriate androstane derivative.
Formation of the Dithiolane Ring: The key step involves the formation of the 1,3-dithiolane ring. This is achieved by reacting the androstane derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The dithiolane ring may also interact with thiol-containing enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-en-3-ol
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-4-en-3-one
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-ene-3,11-diol
Uniqueness
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties compared to its dioxolane analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Properties
CAS No. |
2722-98-7 |
|---|---|
Molecular Formula |
C23H36OS2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(2-methyl-1,3-dithiolan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H36OS2/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h4,16-20,24H,5-14H2,1-3H3 |
InChI Key |
YSRMOHKTUULTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C4(SCCS4)C)CC=C5C3(CCC(C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
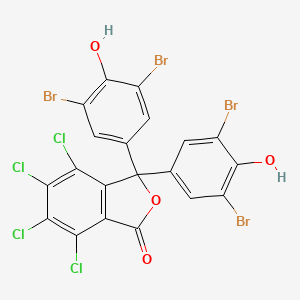

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
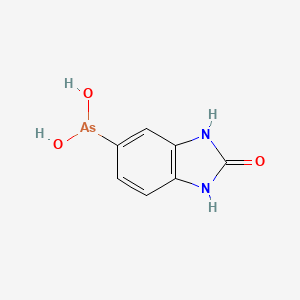

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)


